![molecular formula C18H21N5O4S2 B2997493 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1171194-14-1](/img/structure/B2997493.png)
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a piperazine ring, a methoxy group, a methylsulfonyl group, and a methanone group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the different rings and functional groups would give the molecule a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups it contains. For example, the pyrazole ring might be involved in nucleophilic substitution reactions, while the piperazine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the different functional groups might affect its solubility, melting point, boiling point, and other properties .科学的研究の応用
Molecular Interaction and Binding Studies
Research on compounds structurally similar to the specified molecule, especially those involving pyrazole and piperazine structures, often focuses on their molecular interaction and binding properties. For instance, studies on cannabinoid receptor antagonists explore how variations in molecular structure, such as different substituents on the pyrazole ring, affect binding affinity and activity at receptor sites (Shim et al., 2002). This type of research is crucial for drug design, allowing scientists to tailor molecules for specific therapeutic targets.
Antimicrobial Activity
Another area of research for similar compounds involves evaluating their antimicrobial properties. For example, studies on new pyridine derivatives and their antimicrobial activity highlight how structural modifications can lead to variable and modest activity against bacteria and fungi (Patel et al., 2011). This suggests potential applications of the specified compound in developing new antimicrobial agents, provided its structure can be optimized for such activity.
Synthesis and Biological Screening
The synthesis of novel heterocyclic compounds, including those with pyrazole and benzoxazole structures, often aims at evaluating their biological activities. Compounds have been synthesized and characterized, followed by screening for antibacterial and other biological activities (Landage et al., 2019). Such studies underscore the importance of synthetic chemistry in discovering new therapeutic agents and could inform the potential research applications of the compound .
Anti-mycobacterial Chemotypes
Research identifying new chemotypes for anti-mycobacterial activity points to the significance of structural diversity in combating tuberculosis and related diseases. Compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have shown promise in this regard, with some exhibiting potent anti-mycobacterial potential (Pancholia et al., 2016). This suggests that the specified compound might also be explored for its potential in treating mycobacterial infections.
作用機序
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . The presence of the 1H-pyrazol-4-yl and piperazin-1-yl groups suggest potential interactions with enzymes or receptors .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of the compound, it is likely that it affects multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the specific targets and pathways that the compound affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S2/c1-21-11-13(16(20-21)27-2)17(24)22-6-8-23(9-7-22)18-19-14-5-4-12(29(3,25)26)10-15(14)28-18/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUGGHXSROFRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


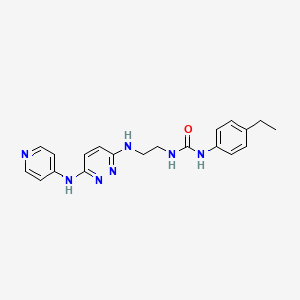
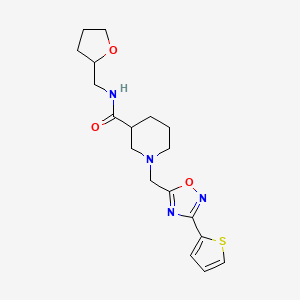

![5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2997421.png)
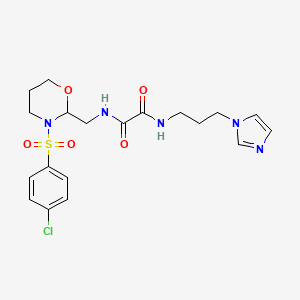
![1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2997423.png)
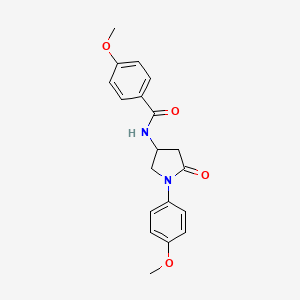
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2997426.png)
![3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997427.png)
![N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2997428.png)
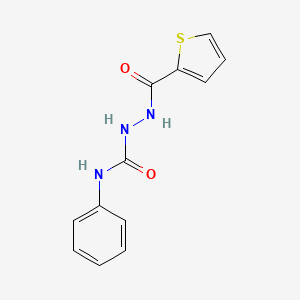
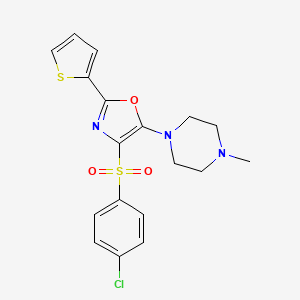
![6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2997432.png)